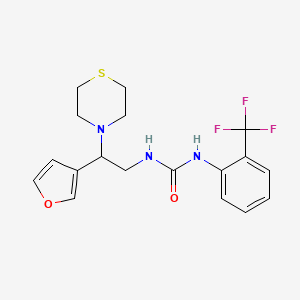

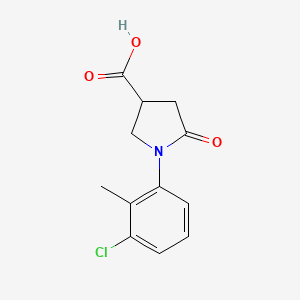

![molecular formula C15H18N4O2S B2716370 4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide CAS No. 2034451-41-5](/img/structure/B2716370.png)

4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide” is a novel drug candidate that shows promising results in various fields. It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Molecular Structure Analysis

The molecular formula of the compound is C16H25N5O2 and it has a molecular weight of 319.409 . The InChI code is InChI=1/C16H25N5O2/c1-20-8-10-21 (11-9-20)16 (22)19-13-2-4-14 (5-3-13)23-15-12-17-6-7-18-15/h6-7,12-14H,2-5,8-11H2,1H3, (H,19,22)/t13-,14- .Physical And Chemical Properties Analysis

The compound is available in solid form . The solubility of the compound in DMSO is unknown .Aplicaciones Científicas De Investigación

Photosynthetic Electron Transport Inhibition

Research has shown that derivatives of pyrazoles, including those structurally related to "4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide," can act as potent inhibitors of photosynthetic electron transport. These compounds were evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, exhibiting inhibitory properties comparable to commercial herbicides like diuron, lenacil, and hexazinone. This highlights their potential as new leads in the development of herbicidal agents targeting photosynthesis (Vicentini et al., 2005).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including compounds with structural similarities to "this compound," have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. These compounds, especially those derivatized to enhance lipophilicity, showed a range of activities, some outperforming the standard drug pyrazinamide. This suggests their potential use in treating tuberculosis by targeting specific biochemical pathways within the mycobacterial cell (Gezginci et al., 1998).

Cytotoxicity Against Cancer Cells

Novel derivatives, including those related to "this compound," have been synthesized and screened for their cytotoxic activity against cancer cell lines such as Ehrlich Ascites Carcinoma (EAC) cells. The structure-activity relationship studies of these compounds provide insights into designing more effective anticancer agents (Hassan et al., 2014).

Antifungal Activity

The synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to the core structure of "this compound," exhibited significant antifungal activities against a range of phytopathogenic fungi. The high efficacy of certain derivatives against these fungi, compared to commercial fungicides, indicates their potential as lead compounds in developing new antifungal agents (Du et al., 2015).

Direcciones Futuras

The compound “4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide” shows promising results in various fields. It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that have been designed, synthesized, and evaluated for their anti-tubercular activity . These compounds could be further developed and evaluated for their potential in treating tuberculosis .

Propiedades

IUPAC Name |

4-methyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-10-14(22-9-18-10)15(20)19-11-2-4-12(5-3-11)21-13-8-16-6-7-17-13/h6-9,11-12H,2-5H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAGEQOMLKSEQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

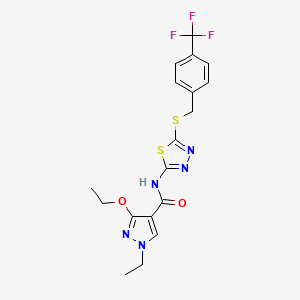

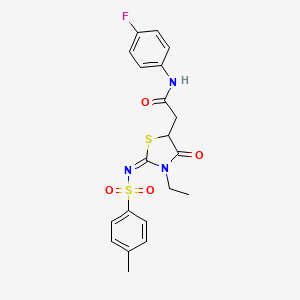

![3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2716292.png)

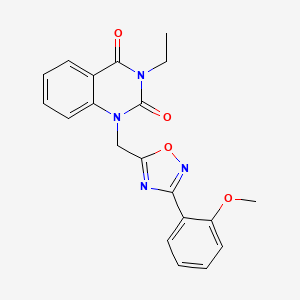

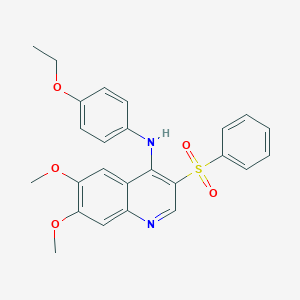

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2716293.png)

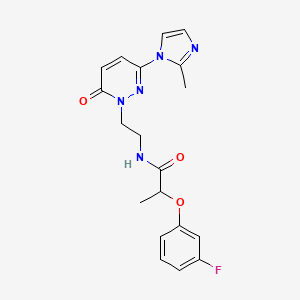

![4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide](/img/no-structure.png)

![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)

![tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate](/img/structure/B2716304.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide](/img/structure/B2716305.png)

![N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2716307.png)